

# Crystal structure analysis of Ni-V intermetallic compounds

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## Compound of Interest

Compound Name: Nickel;vanadium

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An In-depth Technical Guide to the Crystal Structure Analysis of Ni-V Intermetallic Compounds

## Introduction

Nickel-Vanadium (Ni-V) intermetallic compounds are crucial constituents in various high-performance alloys, including nickel-based superalloys, which are utilized in demanding environments such as aerospace and power generation. The specific arrangement of nickel and vanadium atoms into ordered crystal structures dictates the macroscopic properties of these materials, including their mechanical strength, thermal stability, and chemical resistance. A thorough understanding of the crystal structure of Ni-V intermetallic phases is therefore paramount for the design and development of new and improved alloys. This guide provides a comprehensive overview of the crystal structures of known Ni-V intermetallic compounds, details the experimental protocols for their analysis, and presents a logical workflow for their characterization.

## Crystal Structures of Ni-V Intermetallic Phases

The Ni-V binary system is characterized by the presence of several stable intermetallic compounds. According to the Ni-V phase diagram, the established intermetallic phases include  $\sigma'$ ,  $\text{Ni}_8\text{V}$ ,  $\text{Ni}_3\text{V}$ ,  $\text{Ni}_2\text{V}$ , and  $\text{NiV}_3$ [1]. The crystallographic details for the most commonly studied phases are summarized below.

## Data Presentation: Crystallographic Information

Table 1: Crystallographic Data for Ni-V Intermetallic Compounds

| Phase             | Pearson Symbol | Space Group          | Prototype                | Crystal System                 | Lattice Parameters (Å)       | Reference |
|-------------------|----------------|----------------------|--------------------------|--------------------------------|------------------------------|-----------|
| Ni <sub>3</sub> V | tI8            | I4/mmm               | Ni <sub>3</sub> Ti       | Tetragonal (D0 <sub>22</sub> ) | a = 3.54, c = 7.28           | [2]       |
| Ni <sub>2</sub> V | oI12           | Immm                 | MoPt <sub>2</sub>        | Orthorhombic                   | a = 2.61, b = 8.27, c = 4.55 | [3]       |
| σ' (sigma prime)  | tP30           | P4 <sub>2</sub> /mmn | CrFe                     | Tetragonal                     | Varies with composition      | [1]       |
| NiV <sub>3</sub>  | cP8            | Pm-3n                | Cr <sub>3</sub> Si (A15) | Cubic                          | a = 4.72                     | [3]       |

Note: Data for the Ni<sub>3</sub>V phase is less commonly reported in standard crystallographic databases and may require more specialized literature for detailed analysis.

The Ni<sub>3</sub>V phase is of particular interest as it is a critical strengthening phase in some dual two-phase intermetallic alloys[1]. It most stably exists in the tetragonal D0<sub>22</sub> structure, although other structures like the cubic L1<sub>2</sub> and hexagonal D0<sub>19</sub> have been investigated theoretically[2][4].

## Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed to unambiguously determine the crystal structure of Ni-V intermetallic compounds. This involves sample preparation, initial phase identification, and detailed structural refinement.

### Sample Preparation: Arc Melting and Annealing

- Objective: To synthesize homogeneous Ni-V alloy samples with compositions corresponding to the intermetallic phases of interest.

- Methodology:
  - High-purity nickel (e.g., 99.99%) and vanadium (e.g., 99.9%) are weighed to achieve the desired stoichiometric ratios.
  - The raw materials are placed in a water-cooled copper hearth within an arc melting furnace.
  - The furnace chamber is evacuated to a high vacuum (e.g.,  $10^{-3}$  Pa) and then backfilled with a high-purity inert gas, such as argon, to prevent oxidation.
  - The materials are melted using a non-consumable tungsten electrode. To ensure homogeneity, the resulting ingot is typically flipped and re-melted several times.
  - The as-cast ingots are then sealed in evacuated quartz tubes and subjected to a homogenization anneal at an elevated temperature (e.g., 1000°C - 1200°C) for an extended period (e.g., 40-55 days) to achieve phase equilibrium[1][5]. The samples are then quenched in water to retain the high-temperature phase structure.

## Phase Identification and Crystal Structure

### Determination: X-Ray Diffraction (XRD)

- Objective: To identify the crystalline phases present in the sample and determine their crystal structures and lattice parameters.
- Methodology:
  - A portion of the annealed alloy is ground into a fine powder.
  - The powder is analyzed using a powder X-ray diffractometer, typically with Cu K $\alpha$  radiation[6].
  - The diffractometer scans a range of  $2\theta$  angles to record the diffraction pattern.
  - The resulting diffraction pattern (a plot of intensity vs.  $2\theta$ ) is analyzed. The peak positions are used to determine the lattice parameters, and the peak intensities are used to refine the atomic positions within the unit cell.

- Phase identification is performed by comparing the experimental diffraction pattern to databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
- For detailed structural analysis, Rietveld refinement is performed on the diffraction data. This method involves fitting a calculated diffraction pattern, based on a structural model (crystal system, space group, atomic positions), to the experimental data to refine the structural parameters[6].

## Microstructural and Compositional Analysis: SEM, EPMA/EDS

- Objective: To visualize the microstructure of the alloy and determine the chemical composition of the constituent phases.
- Methodology:
  - A piece of the annealed ingot is mounted in a conductive resin, ground, and polished to a mirror finish.
  - The sample is examined using a Scanning Electron Microscope (SEM) to observe the grain structure, phase distribution, and morphology.
  - Energy Dispersive X-ray Spectroscopy (EDS) or Wavelength Dispersive X-ray Spectroscopy (WDS), often integrated with the SEM in an Electron Probe Microanalyzer (EPMA), is used to perform elemental analysis[1][5].
  - By focusing the electron beam on different phases observed in the SEM images, the precise atomic percentages of Ni and V in each phase can be determined, confirming the stoichiometry of the intermetallic compounds identified by XRD[1].

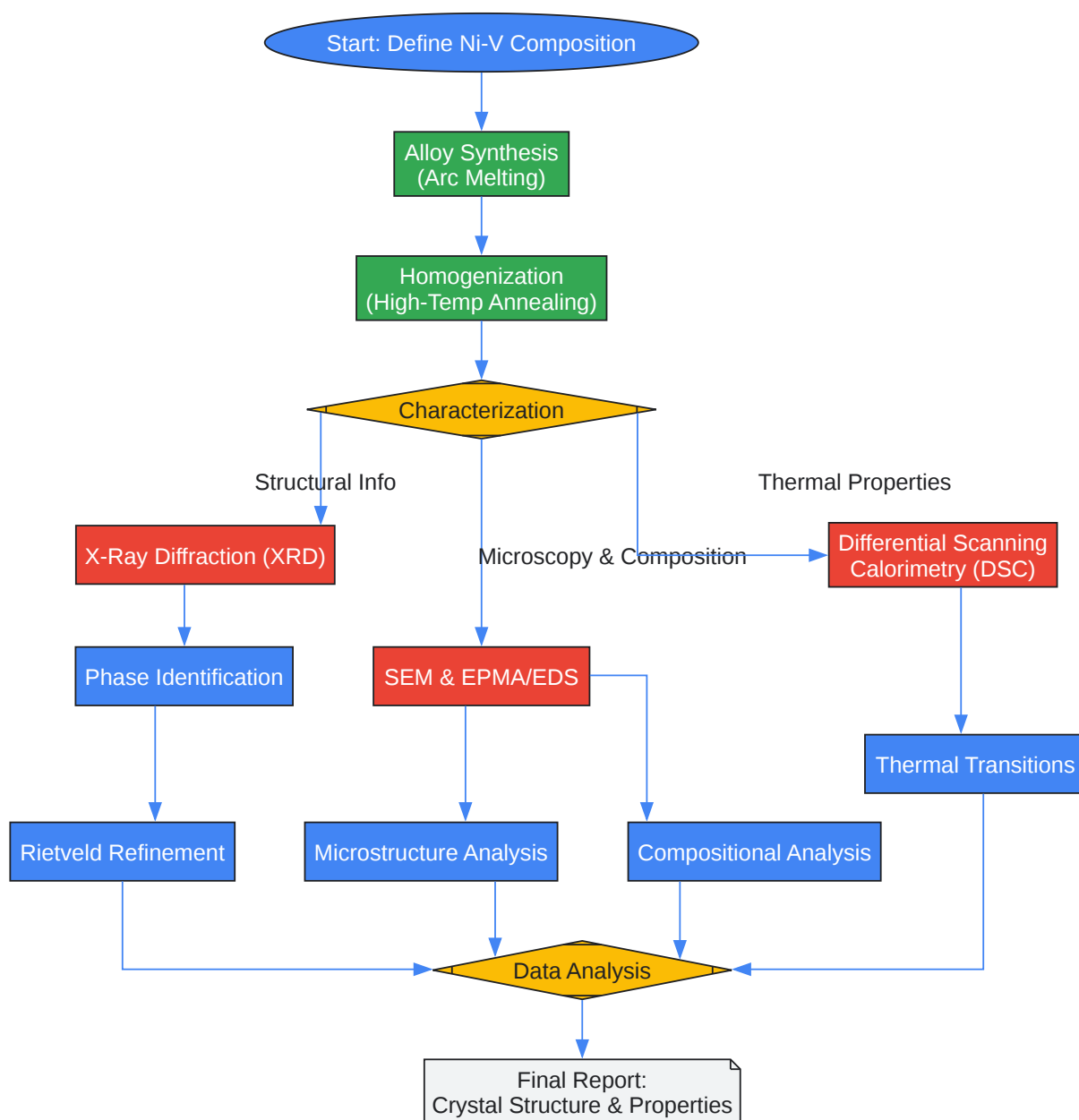
## Thermal Analysis: Differential Scanning Calorimetry (DSC)

- Objective: To identify phase transformation temperatures (e.g., melting, solid-state transformations).

- Methodology:
  - A small, weighed sample of the alloy is placed in a crucible within a DSC instrument alongside an empty reference crucible.
  - The sample and reference are heated at a constant rate.
  - The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
  - Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions, such as the congruent transformation of the  $\text{Ni}_3\text{V}$  phase at 1045 °C<sup>[1]</sup>.

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of Ni-V intermetallic compound crystal structures.



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Caption: Workflow for Ni-V intermetallic characterization.

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